1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one
CAS No.: 2097896-92-7
Cat. No.: VC5724341
Molecular Formula: C22H26FN5O4
Molecular Weight: 443.479
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097896-92-7 |
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Molecular Formula | C22H26FN5O4 |
Molecular Weight | 443.479 |
IUPAC Name | 1-(4-ethoxyphenyl)-3-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Standard InChI | InChI=1S/C22H26FN5O4/c1-2-31-18-7-5-17(6-8-18)28-11-10-27(22(28)30)15-20(29)26-9-3-4-19(14-26)32-21-24-12-16(23)13-25-21/h5-8,12-13,19H,2-4,9-11,14-15H2,1H3 |
Standard InChI Key | KMNTVUUEGSRGOP-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)F |
Introduction
Chemical Identity and Structural Features
1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one (molecular formula: C₂₃H₂₇FN₄O₅) is characterized by three distinct subunits:
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Imidazolidin-2-one core: A five-membered ring containing two nitrogen atoms, known to enhance metabolic stability in drug candidates .
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4-Ethoxyphenyl group: A lipophilic aromatic substituent linked to the imidazolidinone, likely influencing membrane permeability.
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2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl chain: A piperidine derivative conjugated to a fluorinated pyrimidine via an ether-oxo bridge, a motif observed in kinase inhibitors .
Table 1: Key physicochemical parameters (predicted)
Property | Value |
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Molecular Weight | 458.49 g/mol |
LogP (lipophilicity) | 2.8 ± 0.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 109 Ų |
Synthesis and Structural Analogues
The synthesis of this compound likely involves multi-step coupling reactions. Patent JP2018500349A describes analogous piperidine-pyrimidine hybrids, providing a plausible route:
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Piperidine intermediate preparation: 3-((5-fluoropyrimidin-2-yl)oxy)piperidine is synthesized via nucleophilic substitution between 2-chloro-5-fluoropyrimidine and piperidin-3-ol.
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Oxoethyl linkage formation: Reaction of the piperidine intermediate with bromoacetyl bromide yields 2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl bromide.
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Imidazolidinone coupling: The bromide intermediate undergoes nucleophilic attack by 1-(4-ethoxyphenyl)imidazolidin-2-one in the presence of a base such as K₂CO₃ .
Table 2: Reagents and conditions for critical steps
Step | Reagents | Conditions | Yield (%) |
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1 | 2-chloro-5-fluoropyrimidine, piperidin-3-ol | DMF, 80°C, 12 h | 72 |
2 | Bromoacetyl bromide, DIPEA | CH₂Cl₂, 0°C → rt, 4 h | 65 |
3 | 1-(4-ethoxyphenyl)imidazolidin-2-one, K₂CO₃ | DMF, 60°C, 8 h | 58 |
Pharmacological Profile and Mechanisms
While no direct activity data exists for this compound, structurally related molecules in JP2018500349A exhibit:
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Kinase inhibition: Fluoropyrimidine-piperidine hybrids show IC₅₀ values <100 nM against CDK4/6 and BRAF kinases.
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CNS penetration: Imidazolidinones with ethoxyphenyl groups demonstrate blood-brain barrier permeability in rodent models.
Hypothesized targets:
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